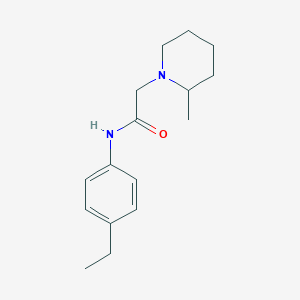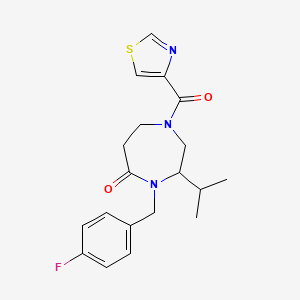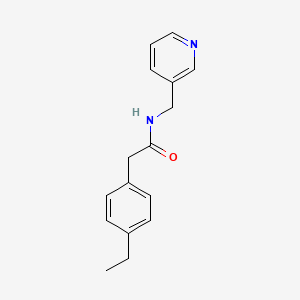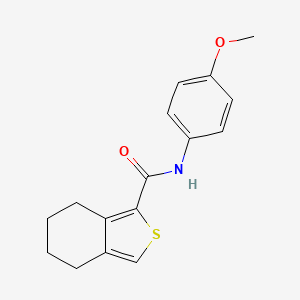![molecular formula C23H18BrN3O5 B5404248 N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B5404248.png)
N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a nitroanilino group, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 4-bromobenzaldehyde with 4-nitroaniline to form an intermediate Schiff base. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: Structurally similar to vitamin E and used as an antioxidant.
tert-Butyl carbamate: Used in organic synthesis as a protecting group for amines.
Uniqueness
N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O5/c1-32-21-5-3-2-4-19(21)22(28)26-20(14-15-6-8-16(24)9-7-15)23(29)25-17-10-12-18(13-11-17)27(30)31/h2-14H,1H3,(H,25,29)(H,26,28)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVGUPFODALAN-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)
![4-[(4Z)-4-{[5-(3-ACETYLPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE](/img/structure/B5404194.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)
![2-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5404200.png)
![5-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5404216.png)
![N-[2-(2-ethoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5404229.png)
![N-(3-ethyl-1-adamantyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5404241.png)
![3-cyclopropyl-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5404253.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5404264.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-5-bromo-2-furamide](/img/structure/B5404273.png)

